molecular formula C11H12O4 B1302223 Methyl 3-(4-methoxyphenyl)-3-oxopropanoate CAS No. 22027-50-5

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1302223
CAS No.: 22027-50-5
M. Wt: 208.21 g/mol
InChI Key: VXXOASOINNOPGR-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS 22027-50-5) is a versatile chemical intermediate of significant interest in advanced materials and pharmaceutical research. Its primary application lies in the development of next-generation Organic Light-Emitting Diodes (OLEDs), where it serves as a crucial building block for synthesizing high-performance emitters, host materials, and charge transport layers . The unique chemical structure, featuring reactive sites on the oxirane ring and methoxyphenyl group, allows researchers to fine-tune electronic and optical properties, which is essential for achieving desired color purity, brightness, and device longevity in OLED displays . Beyond materials science, this compound is a valuable synthon in organic synthesis and medicinal chemistry. It is employed in multi-step reactions to construct complex molecular architectures, including heterocyclic systems . For instance, it can be used as a precursor in catalytic azirine ring expansion reactions via Wolff rearrangement to synthesize dihydropyrrol-2-one derivatives, which are important scaffolds in chemical research . Furthermore, its utility extends to the synthesis of potentially life-saving drugs, highlighting its role as a pharmaceutical intermediate . As a key research chemical, this compound enables innovations across multiple scientific disciplines.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXOASOINNOPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885188
Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22027-50-5
Record name Methyl 4-methoxy-β-oxobenzenepropanoate
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Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
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Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
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Record name Methyl 3-(p-methoxyphenyl)-3-oxopropionate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of methyl acetate with 4-methoxybenzaldehyde, followed by acid-catalyzed hydrolysis and subsequent esterification. This multi-step process requires careful control of reaction conditions to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents like ethanol or methanol.

Major Products

    Oxidation: 3-(4-methoxyphenyl)-3-oxopropanoic acid, 4-methoxybenzaldehyde.

    Reduction: 3-(4-methoxyphenyl)-3-hydroxypropanoate, 4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxyphenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anti-inflammatory activity could involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares methyl 3-(4-methoxyphenyl)-3-oxopropanoate with analogs differing in aromatic substituents or ester groups:

Compound Name Substituent Electron Effect Boiling Point (°C) Density (g/mL) Synthesis Yield (%) Key Applications
This compound 4-OCH3 Donating ~150 (est.) ~1.16 (est.) 44–77 Pharmaceutical intermediates
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH3 (ethyl ester) Donating 154 at 1 hPa 1.160 44 Precursor for indole derivatives
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 4-NO2 Withdrawing N/A N/A 91 High-yield synthetic intermediates
Methyl 3-[4-(trifluoromethyl)phenyl]-3-oxopropanoate 4-CF3 Withdrawing N/A N/A N/A High-stability applications
Potassium 2,2-difluoro-3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH3 (ionic) Donating N/A N/A N/A Ionic forms for solubility modulation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxy group enhances electron density at the aromatic ring, favoring electrophilic substitutions, whereas nitro (NO2) and trifluoromethyl (CF3) groups reduce electron density, altering reactivity in cyclization or coupling reactions .
  • Ester Group Impact : Ethyl esters (e.g., ) exhibit higher boiling points and slightly lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity.
  • Ionic Derivatives : Potassium salts () offer improved aqueous solubility, making them suitable for biological assays or catalytic processes.

Biological Activity

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the following structural formula:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4
  • Molecular weight : Approximately 222.24 g/mol
  • Functional groups : Methoxy group, carbonyl group, and ester moiety.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties , which help mitigate oxidative stress in cells. The presence of the methoxy group is believed to enhance this activity by stabilizing free radicals through electron donation.

Anti-inflammatory Effects

Studies have demonstrated that this compound may exert anti-inflammatory effects . It likely inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Anticancer Potential

The compound has shown promise in anticancer research , particularly against various cancer cell lines. For instance, it has been tested against breast cancer cell lines (e.g., MDA-MB-231) and has demonstrated the ability to induce apoptosis (programmed cell death) through mechanisms involving caspase activation .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.1Induction of apoptosis via caspase-3
Hs 578T7.24Cell cycle arrest
BT-201.06Apoptosis induction

Target Interactions

This compound interacts with various cellular targets, including:

  • Enzymes : Inhibition of COX and LOX enzymes.
  • Receptors : Potential binding to nuclear receptors involved in inflammation and cancer progression.

The mode of action likely involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions, influencing metabolic pathways related to cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of structurally similar compounds suggests that this compound may exhibit:

  • Rapid metabolism : Similar compounds undergo extensive first-pass metabolism.
  • Wide tissue distribution : Indicating potential efficacy across various biological systems.

Study on Anticancer Activity

A notable study investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with a corresponding increase in apoptotic markers. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

In Vivo Studies

In vivo studies using animal models have shown that similar compounds can significantly reduce tumor size while exhibiting minimal toxicity to normal tissues. These findings support further exploration into the therapeutic applications of this compound in cancer treatment .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing methyl 3-(4-methoxyphenyl)-3-oxopropanoate, and how can reaction conditions be optimized for higher yields? A: A common method involves Claisen condensation between methyl acetoacetate and 4-methoxybenzoyl chloride under basic conditions. For example, a modified protocol uses ammonium formate as a catalyst in ethanol under reflux (8 hours, N₂ atmosphere), yielding derivatives like ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate with ~81% efficiency . Key optimization factors include:

  • Catalyst choice : Ammonium formate avoids harsh bases, improving selectivity.
  • Solvent : Ethanol ensures solubility and mild conditions.
  • Temperature : Reflux (≈78°C) balances reactivity and side-reaction suppression.
Reagent Role Conditions Yield
Methyl acetoacetateβ-ketoester precursorReflux in ethanol~75-85%
4-Methoxybenzoyl chlorideArylating agentN₂ atmosphere, 8 hours-
Ammonium formateCatalyst5 equiv. relative to substrate-

Advanced Synthetic Applications

Q: How can this compound be utilized in constructing spiro-fused or bridged heterocyclic systems? A: The β-ketoester moiety undergoes noncanonical cation-π cyclizations. For instance, treatment with alkylidene malonates under Lewis acid catalysis forms spiro-fused structures, as demonstrated in the synthesis of benzo[d][1,3]dioxol-5-yl derivatives . Mechanistic studies suggest the keto group activates the α-carbon for nucleophilic attack, enabling annulation.

Spectroscopic Characterization

Q: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted? A: Key techniques include:

  • IR Spectroscopy : Strong absorption at ~1740–1745 cm⁻¹ (ester C=O) and ~1665–1670 cm⁻¹ (β-keto C=O) .
  • ¹H NMR : Peaks at δ 3.8–3.9 ppm (methoxy group), δ 3.7 ppm (ester methyl), and δ 7.6–7.8 ppm (aromatic protons) .
  • ¹³C NMR : Signals at ~165–170 ppm (ester and keto carbonyls) and ~55 ppm (methoxy carbon) .

Reactivity and Mechanistic Insights

Q: How does the β-ketoester group influence the compound’s reactivity in nucleophilic additions or cyclizations? A: The β-ketoester’s electron-withdrawing groups enhance α-carbon electrophilicity. For example:

  • Nucleophilic addition : Amines (e.g., benzylamine) attack the α-carbon, forming enamine derivatives (84% yield) .
  • Cyclizations : Under acidic conditions, intramolecular aldol reactions form six-membered rings, as seen in spiro-quinazolinone syntheses .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported spectroscopic or crystallographic data for this compound? A: Cross-validate using complementary techniques:

  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., confirming planar geometry of the β-ketoester group) .
  • HRMS : Validates molecular formula (e.g., exact mass for C₁₁H₁₀O₅: 222.0528) .
  • DSC/TGA : Assesses purity if melting points vary across studies .

Biological Activity Profiling

Q: What strategies are used to evaluate the biological activity of derivatives of this compound? A: The compound serves as a precursor for bioactive molecules. For example:

  • Antitubercular agents : Derivatives like ethyl 3-fluoro-5-methoxyindoline-3-carboxylate are synthesized via fluorination (Selectfluor®) and tested against Mycobacterium tuberculosis .
  • Enzyme inhibition : Modify the aryl group to target specific enzymes (e.g., Pks13 in mycobacterial cell wall synthesis) .

Crystallographic Analysis

Q: What challenges arise in determining the crystal structure of this compound, and how are they addressed? A: Challenges include:

  • Crystal growth : Slow evaporation from chloroform-methanol (1:1) yields suitable single crystals .
  • Hydrogen placement : Geometrically idealized positions constrained to parent atoms (riding model) refine structures with R factors < 0.05 .

Advanced Functionalization

Q: How can the compound be modified to introduce fluorinated or chiral centers for pharmaceutical applications? A:

  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine at the α-carbon .
  • Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) enable enantioselective alkylation of the β-ketoester .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Reactant of Route 2
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Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

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